molecular formula C29H37NO5 B1200091 Lythramine CAS No. 32420-56-7

Lythramine

Cat. No. B1200091
CAS RN: 32420-56-7
M. Wt: 479.6 g/mol
InChI Key: YODZWLPSGSZPHZ-NGSHPTGOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lythramine is a piperidine alkaloid that is lythranidine with the hydroxy group C-10 esterified into an acetate and a methylene bridge formed between the hydroxy at C-9 and the piperidine nitrogen. It derives from a lythranidine.

Scientific Research Applications

  • Haemostasis Regulation : A study focused on an acidic glycoconjugate derived from Lythrum salicaria L., highlighting its controversial effects on haemostasis. The glycoconjugate showed both in vitro and ex vivo inhibition of plasma clot formation. However, in vivo, it exhibited a pro-coagulant activity, differing from in vitro results. This study provides scientific validation for the traditional use of Lythrum salicaria as a styptic agent (Pawlaczyk et al., 2010).

  • Wound Healing Activity : Another research examined Lafoensia pacari A. St.-Hil. (Lythraceae), demonstrating its wound healing activity. The hydroethanolic extract of the leaves was found to enhance wound contraction rates and re-epithelialization, suggesting potential uses in treating wounds (Pereira et al., 2018).

  • Inflammatory Diseases Treatment : A study on Lythrum salicaria L. emphasized its use in traditional medicine for treating diseases with an inflammatory background. The study found that aqueous extract and isolated C-glucosidic ellagitannins from the herb modulated lipopolysaccharide (LPS)-triggered production of IL-8 and other pro-inflammatory functions, supporting its traditional use in treating inflammatory diseases (Piwowarski & Kiss, 2014).

  • Antimalarial Potential : Research on the genus Ammannia (Lythraceae) revealed its antimalarial potential. Certain extracts and compounds from Ammannia species showed significant antiplasmodial activity against Plasmodium falciparum, indicating their potential use in developing antimalarial phytopharmaceuticals (Upadhyay et al., 2014).

  • Antioxidant and Anti-inflammatory Activities : The study on Lythrum salicaria (purple loosestrife) found it to possess antioxidant, anti-inflammatory, and anti-nociceptive activities. These effects were attributed to its content of phenolics, flavonoids, and flavonols, validating its use in traditional medicine for treating various ailments (Tunalier et al., 2007).

properties

CAS RN

32420-56-7

Molecular Formula

C29H37NO5

Molecular Weight

479.6 g/mol

IUPAC Name

[(9S,13R,17R,19S)-3-hydroxy-25-methoxy-10-oxa-12-azapentacyclo[20.3.1.12,6.19,13.012,17]octacosa-1(25),2,4,6(28),22(26),23-hexaen-19-yl] acetate

InChI

InChI=1S/C29H37NO5/c1-19(31)35-25-11-7-21-9-13-29(33-2)27(15-21)26-14-20(8-12-28(26)32)6-10-24-16-22-4-3-5-23(17-25)30(22)18-34-24/h8-9,12-15,22-25,32H,3-7,10-11,16-18H2,1-2H3/t22-,23-,24+,25+/m1/s1

InChI Key

YODZWLPSGSZPHZ-NGSHPTGOSA-N

Isomeric SMILES

CC(=O)O[C@H]1CCC2=CC(=C(C=C2)OC)C3=C(C=CC(=C3)CC[C@H]4C[C@H]5CCC[C@H](C1)N5CO4)O

SMILES

CC(=O)OC1CCC2=CC(=C(C=C2)OC)C3=C(C=CC(=C3)CCC4CC5CCCC(C1)N5CO4)O

Canonical SMILES

CC(=O)OC1CCC2=CC(=C(C=C2)OC)C3=C(C=CC(=C3)CCC4CC5CCCC(C1)N5CO4)O

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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